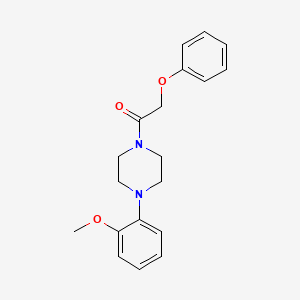![molecular formula C19H21ClN2O B5679655 2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5679655.png)
2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves reactions of chlorophenols with dichloroacetamide precursors in the presence of organic solvents and anhydrous potassium carbonate. For example, N-phenyl-2,2-di(4-chlorophenoxy)acetamide is synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide, yielding up to 75% under optimized conditions (Tao Jian-wei, 2009). This method could be adapted for the synthesis of "2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide" by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target compound.
Molecular Structure AnalysisMolecular structure analysis provides insights into the orientation and interactions between different parts of a molecule. For closely related compounds, structural analyses have shown specific orientations and hydrogen bonding patterns critical for stability and reactivity. For instance, in the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, molecules are linked via intermolecular interactions, forming chains that propagate in a zigzag manner (K. Saravanan et al., 2016). Such analyses are crucial for understanding the physical properties and reactivity of "2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide."
Chemical Reactions and Properties
The chemical reactivity and properties of acetamide derivatives are influenced by their functional groups and structural framework. The introduction of chlorophenyl and piperidinyl groups is likely to affect the compound's reactivity towards nucleophilic substitution, hydrolysis, and other chemical transformations. Previous studies on similar compounds provide a foundation for predicting the reactivity and potential chemical transformations of the compound . For example, acetamides have been explored for their potential in forming new bonds under certain conditions, leading to biologically active molecules (H. Khalid et al., 2014).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. For acetamide derivatives, these properties can vary significantly with minor changes in the molecular framework. The crystal structures of similar compounds reveal details about molecular packing, hydrogen bonding, and other intermolecular interactions that can influence the compound's physical state and solubility (B. Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of "2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide" can be inferred from studies on similar molecules, focusing on their reactivity, stability, and interactions with various reagents. Acetamide derivatives exhibit a range of reactivities depending on their substitution patterns, which can be leveraged in synthetic chemistry to produce a wide array of target molecules. The presence of electron-withdrawing groups, such as the chlorophenyl group, can enhance the electrophilic character of the compound, affecting its reactivity in nucleophilic substitution reactions (S. Mehta et al., 2019).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-16-6-4-15(5-7-16)14-19(23)21-17-8-10-18(11-9-17)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYUVRVWGALFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5679579.png)
![1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5679581.png)
![(2,4-difluorophenyl){[(2-methyl-1-benzofuran-5-yl)carbonyl]amino}acetic acid](/img/structure/B5679591.png)

![(3R*,4R*)-1-[(5-ethyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5679604.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide](/img/structure/B5679610.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5679620.png)
![1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5679623.png)
![4-[(2-chlorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5679638.png)
![(4S)-1-[(benzyloxy)acetyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5679646.png)
![5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine](/img/structure/B5679647.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5679659.png)
![N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5679675.png)